2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide
Description
2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide is a thiazole-based acetamide derivative characterized by a thioether linkage bridging a thiazole ring and a 2-oxoethyl group substituted with a thiophen-2-yl moiety. The acetamide nitrogen is further functionalized with a 1-phenylethyl group, introducing steric bulk and aromaticity.
Properties
IUPAC Name |
2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S3/c1-13(14-6-3-2-4-7-14)20-18(23)10-15-11-25-19(21-15)26-12-16(22)17-8-5-9-24-17/h2-9,11,13H,10,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFRZGDYJLSIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide, identified by its CAS number 84611-23-4, is a synthetic organic molecule with potential biological applications. It features a thiazole ring, a thiophene moiety, and an acetamide group, suggesting diverse pharmacological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 320.42 g/mol. The structure includes:
- Thiazole ring : Known for its role in various biological activities.
- Thiophene ring : Contributes to the electronic properties of the molecule.
- Acetamide group : Often associated with enhanced solubility and bioactivity.
Antimicrobial Activity
Research indicates that derivatives of thiazole and thiophene exhibit significant antimicrobial properties. The compound has been investigated for its potential as an antimicrobial agent , showing activity against various bacterial strains. In vitro studies suggest that it may inhibit growth through mechanisms involving disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies involving human cancer cell lines (e.g., MDA-MB-231 for breast cancer and NUGC-3 for gastric cancer) demonstrated that the compound inhibits cell proliferation in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 10.5 |
| NUGC-3 | 15.3 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in oncology.
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been assessed through assays measuring the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.
| Activity | IC50 (µM) |
|---|---|
| COX-1 | 19.45 |
| COX-2 | 23.80 |
These results suggest that the compound may serve as a lead for developing new anti-inflammatory drugs.
Case Studies
-
Antimicrobial Efficacy Study :
A study published in PMC reported that derivatives similar to this compound exhibited broad-spectrum antimicrobial activity, particularly against multidrug-resistant strains. The study highlighted the importance of structural modifications in enhancing efficacy and reducing toxicity . -
Cancer Cell Line Evaluation :
In a recent investigation, researchers evaluated the anticancer properties of various thiazole derivatives, finding that modifications at specific positions significantly improved their potency against cancer cell lines . This aligns with findings for our compound, indicating promising avenues for further research. -
Inflammation Model :
An experimental model assessing the anti-inflammatory effects showed that compounds structurally related to this acetamide significantly reduced inflammation markers in RAW264.7 cells . This emphasizes its potential utility in treating inflammatory diseases.
Comparison with Similar Compounds
Key Structural Features
The target compound shares a thiazole-acetamide backbone with several analogs but distinguishes itself through unique substituents:
- Thiophen-2-yl group : Introduces aromaticity and π-conjugation, contrasting with chlorophenyl (e.g., compound 9 in ) or nitro-furyl (e.g., compound 12 in ) substituents in similar compounds.
- 1-Phenylethyl side chain : Provides steric bulk compared to simpler aryl groups (e.g., phenyl or 4-fluorophenyl in and ).
Physicochemical Properties
Melting Points and Solubility
- The target compound’s melting point is unreported, but structurally related compounds exhibit melting points ranging from 147–461 K (e.g., 459–461 K for 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide in ).
- Bulky substituents like 1-phenylethyl may elevate melting points due to enhanced van der Waals interactions, whereas polar groups (e.g., nitro or sulfamoyl) improve solubility in polar solvents .
Crystallographic and Conformational Analysis
- In 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide (), the dichlorophenyl and thiazole rings are twisted by 61.8°, with N–H···N hydrogen bonding forming inversion dimers.
Functional Group Impact on Reactivity
- Thiophene vs. Chlorophenyl : The electron-rich thiophene in the target compound may enhance electrophilic substitution reactivity compared to electron-withdrawing chloro groups (e.g., compound 9 in ).
- Phenylethyl vs. Simple Aryl : The bulky 1-phenylethyl group could sterically hinder nucleophilic attack at the acetamide carbonyl, contrasting with less hindered derivatives like N-phenylacetamides () .
Data Table: Comparative Analysis of Key Compounds
Q & A
Synthesis and Optimization
Basic Q1: What are the common synthetic routes for preparing 2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide? Methodological Answer: Synthesis typically involves multi-step reactions:
Thiazole Core Formation : Condensation of thiourea derivatives with α-halo ketones (e.g., 2-oxo-2-(thiophen-2-yl)ethyl bromide) to form the thiazole ring .
Thioether Linkage : Reaction of the thiazole intermediate with thiol-containing reagents (e.g., mercaptoacetic acid derivatives) under basic conditions .
Amide Coupling : Use of carbodiimide reagents (e.g., EDC·HCl) to conjugate the thiazole-thioether intermediate with 1-phenylethylamine in dichloromethane, monitored by TLC .
Key Tools : TLC for reaction monitoring, reflux conditions, and purification via recrystallization (ethanol/acetone mixtures) .
Advanced Q1: How can reaction yields be optimized in multi-step syntheses of this compound? Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for thiazole formation, while dichloromethane improves amide coupling efficiency .
- Catalyst Use : Triethylamine as a base accelerates thioether formation by deprotonating thiol intermediates .
- Temperature Control : Reflux (~80°C) for thiazole ring closure vs. room temperature for amide coupling to minimize side reactions .
- Workflow Validation : Compare spectroscopic data (NMR, MS) with structurally similar compounds (e.g., ’s quinazolinone derivatives) to confirm stepwise success .
Structural Characterization
Basic Q2: Which spectroscopic techniques are critical for confirming the compound’s structure? Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies protons on the thiophene (δ 6.8–7.2 ppm), thiazole (δ 7.5–8.0 ppm), and acetamide (δ 2.1–2.3 ppm) .
- ¹³C NMR : Confirms carbonyl groups (C=O at ~170 ppm) and aromatic carbons .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ ion) .
- IR Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and thioether C-S bonds (~700 cm⁻¹) .
Advanced Q2: How can ambiguities in NMR spectra (e.g., overlapping proton signals) be resolved? Methodological Answer:
- 2D NMR Techniques : Use COSY to correlate adjacent protons (e.g., thiophene vs. thiazole protons) and HSQC to link carbons with their attached protons .
- Crystallographic Validation : Compare experimental NMR data with X-ray structures of analogous compounds (e.g., ’s thiazolyl acetamide) to resolve ambiguities .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .
Reactivity and Functional Group Analysis
Basic Q3: What are the key reactive sites in this compound for further derivatization? Methodological Answer:
- Thiazole Ring : Susceptible to electrophilic substitution at the 5-position due to electron-rich sulfur and nitrogen .
- Acetamide Group : Hydrolysis under acidic/basic conditions yields carboxylic acid derivatives .
- Thioether Linkage : Oxidizable to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA .
Advanced Q3: How can regioselectivity be controlled during electrophilic substitution on the thiazole ring? Methodological Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to direct electrophiles to the 5-position .
- Lewis Acid Catalysis : Use AlCl₃ to coordinate with the thiazole nitrogen, enhancing reactivity at specific sites .
- Solvent Effects : Non-polar solvents (toluene) favor monosubstitution, while polar solvents (DMF) may promote di-substitution .
Biological Activity and Structure-Activity Relationships (SAR)
Basic Q4: How can researchers design assays to evaluate this compound’s potential bioactivity? Methodological Answer:
- Cytotoxicity Screening : Use MTT assays against cancer cell lines (e.g., MCF7, K562) with IC₅₀ determination, referencing protocols from .
- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria, with ampicillin as a positive control .
- Enzyme Inhibition : Target enzymes (e.g., kinases) using fluorescence-based assays, comparing inhibition to known inhibitors .
Advanced Q4: How can structural modifications enhance bioactivity based on SAR studies? Methodological Answer:
- Thiophene Substitution : Replace thiophene with furan (electron-rich) to improve solubility and interaction with polar enzyme pockets .
- Side Chain Optimization : Modify the N-(1-phenylethyl) group to N-(2-methoxyphenethyl) for enhanced blood-brain barrier penetration, as seen in .
- Data-Driven SAR : Use clustering analysis of bioactivity data from analogs (e.g., ’s derivatives) to identify critical substituents .
Data Analysis and Contradiction Resolution
Advanced Q5: How should researchers address contradictions in reported biological activities of similar compounds? Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell line passage number, serum concentration) across studies to identify variability sources .
- Dose-Response Validation : Replicate conflicting studies using standardized protocols (e.g., NIH/WHO guidelines) .
- Structural Benchmarking : Cross-reference bioactivity with crystallographic data (e.g., ’s hydrogen bonding motifs) to explain potency differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
